8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex heterocyclic compound It features a purino[7,8-a]imidazole core, which is a fused ring system combining purine and imidazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted aniline, the synthesis may proceed through the formation of an intermediate imidazole derivative, followed by further functionalization and cyclization to form the final purino[7,8-a]imidazole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, such as transition metal catalysts, and precise control of reaction parameters like temperature, pressure, and solvent choice. The scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activity.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-(5-chloro-2-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: shares similarities with other purine and imidazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and multiple methyl groups can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(5-chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-9-5-6-11(18)7-12(9)23-10(2)8-22-13-14(19-16(22)23)20(3)17(25)21(4)15(13)24/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKPGONAYRKIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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